{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
Description
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyloxy-substituted phenyl group attached to a methylamine backbone, with an allyl (prop-2-en-1-yl) substituent on the nitrogen atom. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical or synthetic applications .
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16;/h2-11,18H,1,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPRSRWHKNPHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target key functional proteins in bacterial cell division, which could suggest a potential target for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit key functional proteins in bacterial cell division. This inhibition could potentially lead to the disruption of bacterial growth and proliferation.
Biological Activity
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is an organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-yl amine moiety. Its unique structural characteristics contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the molecular formula and a molecular weight of approximately 285.80 g/mol. The presence of the benzyloxy group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Neuroprotective Effects : Studies indicate that derivatives of this compound exhibit neuroprotective properties, reducing oxidative stress and inflammation in neuronal cells .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative damage.
- Neuroprotective Effects : It has been shown to protect neuronal cells from damage, potentially offering therapeutic benefits for neurodegenerative conditions.
- Selective MAO-B Inhibition : The compound exhibits selective inhibition of MAO-B with an IC50 value comparable to established inhibitors like rasagiline and safinamide .
Case Studies
A notable study evaluated the MAO-B inhibitory activity of various derivatives based on the benzyloxy structure. The representative compound demonstrated a potent inhibitory effect with an IC50 value of 0.062 µM, indicating its potential as a lead compound for further development in treating Parkinson's disease .
Data Table: Biological Activity Comparison
Synthesis and Applications
The synthesis of this compound typically involves several steps, including nucleophilic aromatic substitution reactions that leverage the reactivity of the benzylic position due to the adjacent aromatic ring. This versatility allows for the exploration of various derivatives that may enhance biological activity or selectivity.
Potential Applications
The compound's unique properties suggest several applications:
- Drug Development : As a precursor for novel therapeutic agents targeting neurodegenerative diseases.
- Research Tool : Useful in studying enzyme interactions and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Compound A : {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine Hydrochloride (CAS: 90874-61-6)
- Structure : Features a methallyloxy (2-methyl-2-propen-1-yl) group instead of benzyloxy.
- The absence of a methylamine linker simplifies the structure, likely reducing steric hindrance.
Compound B : 2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride (CAS: 24958-41-6)
- Structure : Substitutes the allyl group with a methyl group and introduces an ethanamine spacer.
- The ethanamine spacer increases molecular flexibility, which may enhance conformational adaptability in drug-target interactions.
- Applications : Used in research as a tyrosine derivative analogue, highlighting its relevance in neurotransmitter studies .
Compound C : N-(4-Methoxybenzyl)prop-2-en-1-amine Hydrochloride (CAS: 160676-84-6)
- Structure : Replaces benzyloxy with a methoxy group on the phenyl ring.
- Key Differences :
- Methoxy is smaller and more electron-donating than benzyloxy, affecting electronic properties and solubility.
- The simplified substituent may improve synthetic accessibility but reduce lipophilicity.
- Applications : Commonly employed in medicinal chemistry for its balanced solubility and reactivity .
Analogues with Heterocyclic or Extended Aromatic Systems
Compound D : (E)-Benzyl(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)amine
- Structure : Incorporates a triazole ring and benzylideneimine moiety.
- Key Differences :
- The triazole ring introduces hydrogen-bonding capacity and rigidity, which could enhance binding to biological targets.
- The benzylideneimine group allows for Schiff base formation, enabling coordination chemistry applications.
- Applications: Studied for crystallographic behavior, with disorder noted in the main residue during X-ray analysis .
Comparative Data Table
Research Findings and Implications
Physicochemical Properties
- Reactivity : The allyl group enables conjugation or polymerization reactions, distinguishing it from methyl- or ethanamine-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
